molecular formula C11H5Cl2N3OS B5797004 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5797004
M. Wt: 298.1 g/mol
InChI Key: YOZQVEFXFVMRME-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as DCT, is a heterocyclic compound that has been widely used in scientific research. It has a unique chemical structure and exhibits various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood. However, it is believed that 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to inhibit the growth of fungi and bacteria, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one also exhibits a broad spectrum of biological activities, which makes it a versatile compound for various experiments. However, 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has some limitations. It is relatively unstable and can decompose under certain conditions. Furthermore, the exact mechanism of action of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. Firstly, more studies are needed to elucidate the exact mechanism of action of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. This will help to better understand its pharmacological effects and potential therapeutic applications. Secondly, more research is needed to explore the potential of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to develop new derivatives of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with improved pharmacological properties, such as increased stability and specificity.

Synthesis Methods

The synthesis of 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved by reacting 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then cyclized to form 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. This method is relatively simple and efficient, and the purity of the final product can be easily controlled.

Scientific Research Applications

5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to have potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3OS/c12-7-2-1-6(3-8(7)13)4-9-10(17)16-11(18-9)14-5-15-16/h1-5H/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQVEFXFVMRME-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N3C(=NC=N3)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N3C(=NC=N3)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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